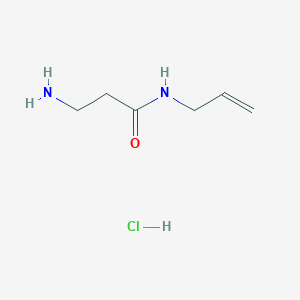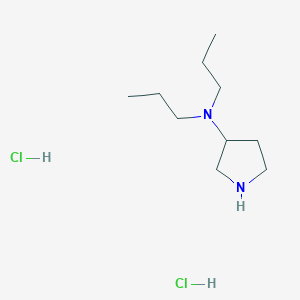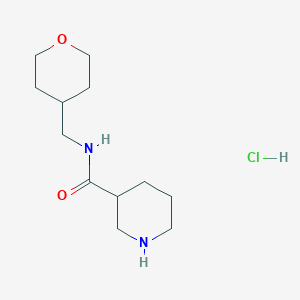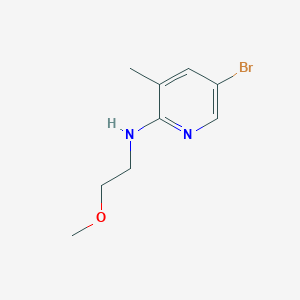
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine
Descripción general
Descripción
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine, also known as N-Bromo-MEPEA, is a chemical compound with a wide range of applications in research and medical fields. It has been used for various purposes, including synthesis, scientific research, and medical treatments. This article will discuss the synthesis method of N-Bromo-MEPEA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Manganese(II) Complex Synthesis
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine, and similar compounds, are used in synthesizing manganese(II) complexes, which are important for studying magnetic properties and interactions in inorganic chemistry. Wu et al. (2004) synthesized various manganese(II) complexes using ligands similar to N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine, revealing insights into their structural and magnetic characteristics (Wu et al., 2004).
Synthesis of Pyridine Derivatives
Compounds related to N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine are utilized in the synthesis of various pyridine derivatives, which are fundamental in organic chemistry and pharmaceutical research. Ahmad et al. (2017) conducted a study on the synthesis of novel pyridine derivatives, offering insights into their potential biological activities and applications in medicinal chemistry (Ahmad et al., 2017).
Antimicrobial Activity Research
Some derivatives of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine have been tested for their antimicrobial activities. For instance, Gein et al. (2009) explored the interaction of substituted pyrrolin-2-ones with primary amines and evaluated the antimicrobial activities of the resulting compounds, highlighting the potential for developing new antimicrobial agents (Gein et al., 2009).
Catalysis in Chemical Reactions
These compounds also play a role in catalysis, particularly in reactions involving palladium complexes. Nyamato et al. (2016) studied the use of (amino)pyridine ligands in nickel(II) complexes for ethylene oligomerization, showing the influence of complex structure on catalytic reactions (Nyamato et al., 2016).
Propiedades
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-8(10)6-12-9(7)11-3-4-13-2/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALWTDXZGRCEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCCOC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229812 | |
| Record name | 5-Bromo-N-(2-methoxyethyl)-3-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methoxyethyl)-3-methylpyridin-2-amine | |
CAS RN |
1220028-45-4 | |
| Record name | 5-Bromo-N-(2-methoxyethyl)-3-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(2-methoxyethyl)-3-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424022.png)
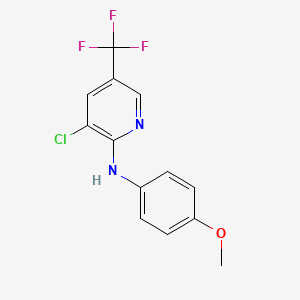
![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)
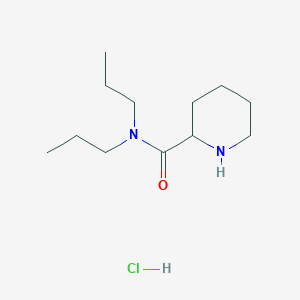
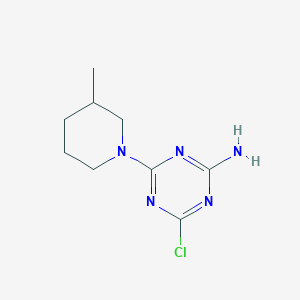
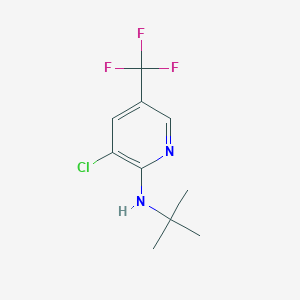
![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424033.png)
![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)
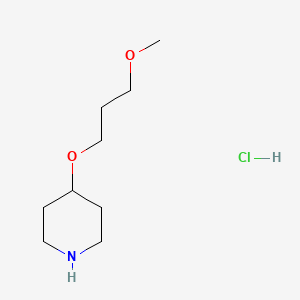
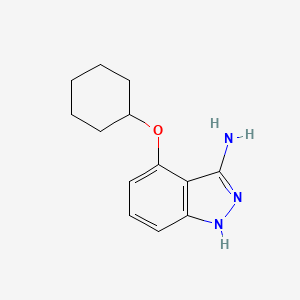
![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)
